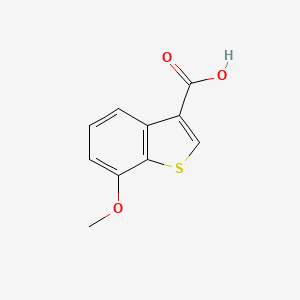

7-methoxy-1-benzothiophene-3-carboxylicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-1-benzothiophene-3-carboxylicacid is a heterocyclic compound that features a benzothiophene core with a methoxy group at the 7-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxybenzo[b]thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynylthiophenols followed by functionalization at the 3-position . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of the benzothiophene core in a one-step reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group at position 3 readily undergoes esterification with alcohols under acidic or catalytic conditions. For example, methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is fundamental for modifying solubility and enhancing bioavailability in medicinal chemistry applications.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 7-methoxy-1-benzothiophene-3-carboxylate | >80% |

Palladium-Catalyzed Carbonylative Coupling

A palladium-catalyzed approach enables the synthesis of benzothiophene-3-carboxylate derivatives from alkynyl precursors. While direct data for 7-methoxy derivatives is limited, analogous reactions with substituted benzothiophenes demonstrate the method's versatility . Key conditions include:

-

Catalyst : PdI<sub>2</sub> or Pd(OAc)<sub>2</sub>

-

Carbonyl Source : CO gas

-

Solvent : DMF or THF at 80–100°C

For example, methyl 2-(4-bromophenyl)benzo[<i>b</i>]thiophene-3-carboxylate was synthesized in 83% yield using this method . The methoxy group’s electron-donating nature may enhance regioselectivity in such reactions.

Functionalization via Electrophilic Substitution

The benzothiophene ring’s aromatic system allows electrophilic substitution at positions activated by the methoxy group. While specific studies on 7-methoxy derivatives are sparse, general benzothiophene reactivity suggests potential for:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at electron-rich positions.

-

Halogenation : Br<sub>2</sub> or Cl<sub>2</sub> in acetic acid targets the 4- or 6-positions.

Decarboxylation and Derivative Formation

Under thermal or basic conditions, decarboxylation removes the carboxylic acid group, forming 7-methoxy-1-benzothiophene. This intermediate can undergo further functionalization (e.g., Suzuki coupling) to introduce aryl or alkyl groups .

Biological Activity and Mechanistic Pathways

Though not a direct reaction, the compound’s bioactivity stems from interactions with biological targets. Derivatives inhibit enzymes like cytochrome P450 and modulate pathways such as RhoA/ROCK, influencing cell proliferation and apoptosis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Agents

Research has shown that derivatives of benzothiophene compounds, including 7-methoxy-1-benzothiophene-3-carboxylic acid, exhibit promising anticancer activity. A study demonstrated that certain derivatives significantly inhibited the proliferation and migration of breast cancer cells (MDA-MB-231) through the RhoA/ROCK signaling pathway. This suggests that the compound could serve as a lead structure for developing new anticancer drugs targeting this pathway .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its derivatives have been synthesized and tested for their ability to inhibit inflammatory responses in vitro, indicating potential therapeutic uses in treating inflammatory diseases .

Agricultural Applications

1. Agrochemical Development

7-Methoxy-1-benzothiophene-3-carboxylic acid is utilized in the formulation of agrochemicals aimed at pest control. Its unique chemical structure allows for enhanced effectiveness against various agricultural pests, contributing to improved crop yields and sustainability in farming practices .

Material Science Applications

1. Advanced Materials

The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings. Research indicates that its incorporation into material formulations can enhance durability and resistance to environmental factors, making it valuable in industrial applications .

Biochemical Research

1. Enzyme Inhibition Studies

In biochemical research, 7-methoxy-1-benzothiophene-3-carboxylic acid is employed to study enzyme inhibition mechanisms. Its interactions with specific enzymes provide insights into biological pathways and disease mechanisms, facilitating the discovery of new therapeutic targets .

Environmental Applications

1. Sustainable Chemical Processes

The compound is being explored for its role in developing environmentally friendly chemical processes. Its application in green chemistry initiatives aims to reduce harmful waste and improve the sustainability of chemical manufacturing practices .

Case Studies and Research Findings

| Application Area | Case Study Reference | Findings Summary |

|---|---|---|

| Anticancer Agents | PMC11391881 | Derivatives inhibited MDA-MB-231 cell proliferation via RhoA/ROCK pathway; potential drug candidates. |

| Anti-inflammatory | Chemimpex Research | Demonstrated significant reduction in inflammatory markers in vitro; supports therapeutic development. |

| Agrochemical Development | Chemimpex Research | Effective against specific pests; enhances agricultural productivity. |

| Advanced Materials | Chemimpex Research | Improved material properties when integrated into polymer formulations. |

| Environmental Chemistry | Chemimpex Research | Contributes to sustainable practices; reduces environmental impact of chemical processes. |

Wirkmechanismus

The mechanism of action of 7-methoxybenzo[b]thiophene-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and carboxylic acid groups play crucial roles in binding to active sites and modulating biological activity .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxybenzo[b]thiophene-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

7-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

7-Methoxy-1,2-benzisothiazole: Contains a similar benzothiophene core but with a different heteroatom arrangement.

Uniqueness: 7-methoxy-1-benzothiophene-3-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Biologische Aktivität

7-Methoxy-1-benzothiophene-3-carboxylic acid is a member of the benzothiophene family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicine, particularly in the fields of oncology and infectious diseases. This article delves into the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for 7-methoxy-1-benzothiophene-3-carboxylic acid is C12H10O4S with a molecular weight of approximately 250.27 g/mol. The presence of methoxy and carboxylic acid functional groups contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 7-methoxy-1-benzothiophene-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

These results suggest that the compound could be effective against both bacterial and fungal strains, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of 7-methoxy-1-benzothiophene-3-carboxylic acid has been explored in several studies. One notable study highlighted its ability to inhibit the proliferation of cancer cells through modulation of specific signaling pathways.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism involved the suppression of myosin light chain phosphorylation and stress fiber formation, indicating its action through the RhoA/ROCK pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 5.0 | RhoA/ROCK pathway inhibition |

| HCT116 | 4.5 | Apoptosis induction |

| PC-3 | 6.2 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 7-methoxy-1-benzothiophene-3-carboxylic acid has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory responses by inhibiting key cytokines and enzymes involved in inflammation.

The precise mechanisms underlying the biological activities of 7-methoxy-1-benzothiophene-3-carboxylic acid are still under investigation. However, it is believed that its interactions with specific molecular targets within biological pathways play a crucial role in mediating its effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could interact with various receptors, influencing their activity and downstream signaling cascades.

Eigenschaften

IUPAC Name |

7-methoxy-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCWECNPZLFSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.